molecular formula C23H33N5O6S B14190478 L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine CAS No. 875073-06-6

L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine

Cat. No.: B14190478
CAS No.: 875073-06-6
M. Wt: 507.6 g/mol
InChI Key: JEMGIBYTMOCVSH-WNHJNPCNSA-N
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Description

L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine is a peptide compound composed of four amino acids: L-cysteine, L-tryptophan, L-serine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (L-leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (L-serine) is activated and coupled to the deprotected amine group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-tryptophan and L-cysteine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Carbodiimides (e.g., EDC) are often used for coupling reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of peptide bonds with other amino acids or functional groups.

Scientific Research Applications

L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinyl-L-tryptophyl-L-seryl-L-alanine
  • L-Cysteinyl-L-tryptophyl-L-seryl-L-valine
  • L-Cysteinyl-L-tryptophyl-L-seryl-L-phenylalanine

Uniqueness

L-Cysteinyl-L-tryptophyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-cysteine allows for the formation of disulfide bonds, while L-tryptophan contributes to its aromatic character. L-serine and L-leucine provide additional functional groups and hydrophobic interactions, respectively.

Properties

CAS No.

875073-06-6

Molecular Formula

C23H33N5O6S

Molecular Weight

507.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H33N5O6S/c1-12(2)7-18(23(33)34)27-22(32)19(10-29)28-21(31)17(26-20(30)15(24)11-35)8-13-9-25-16-6-4-3-5-14(13)16/h3-6,9,12,15,17-19,25,29,35H,7-8,10-11,24H2,1-2H3,(H,26,30)(H,27,32)(H,28,31)(H,33,34)/t15-,17-,18-,19-/m0/s1

InChI Key

JEMGIBYTMOCVSH-WNHJNPCNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N

Origin of Product

United States

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